molecular formula C28H58KO4P B12663737 Potassium ditetradecyl phosphate CAS No. 66046-07-9

Potassium ditetradecyl phosphate

Cat. No.: B12663737
CAS No.: 66046-07-9
M. Wt: 528.8 g/mol
InChI Key: NHESRIPTTROEPV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium ditetradecyl phosphate is an organophosphate compound that consists of a phosphate group bonded to two tetradecyl chains and a potassium ion. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium ditetradecyl phosphate can be synthesized through the esterification of tetradecyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically occurs under acidic conditions with a catalyst to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where tetradecyl alcohol and phosphoric acid are combined. The mixture is then neutralized with potassium hydroxide to form the final product. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions are less common but can occur under specific conditions, potentially reducing the phosphate group to phosphite.

    Substitution: The compound can participate in substitution reactions where the alkyl chains or the phosphate group are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride can facilitate reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Phosphites.

    Substitution Products: Varied depending on the substituent introduced.

Scientific Research Applications

Potassium ditetradecyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell membrane studies due to its amphiphilic nature, which mimics biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants due to its surfactant properties.

Mechanism of Action

The mechanism of action of potassium ditetradecyl phosphate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps to stabilize mixtures of oil and water. The molecular targets include cell membranes and other lipid structures, where it can integrate and alter membrane properties.

Comparison with Similar Compounds

Uniqueness: Potassium ditetradecyl phosphate is unique due to its long alkyl chains, which impart strong surfactant properties. This makes it particularly effective in applications requiring the stabilization of emulsions and the enhancement of solubility for hydrophobic substances.

Properties

CAS No.

66046-07-9

Molecular Formula

C28H58KO4P

Molecular Weight

528.8 g/mol

IUPAC Name

potassium;ditetradecyl phosphate

InChI

InChI=1S/C28H59O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-33(29,30)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-28H2,1-2H3,(H,29,30);/q;+1/p-1

InChI Key

NHESRIPTTROEPV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCC.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.